2-cyano-N-cyclopropylbenzenesulfonamide

Epigenetics LSD1 inhibition Fragment‑based drug discovery

2‑Cyano‑N‑cyclopropylbenzenesulfonamide (CAS 725692‑76‑2) is a compact benzenesulfonamide bearing an ortho‑cyano group and an N‑cyclopropyl substituent. Its molecular weight (222.27 g/mol), calculated octanol‑water partition coefficient (XLogP3 = 1.2), and topological polar surface area (78.3 Ų) place it in a favourable property space for fragment‑based and lead‑like chemical probes [REFS‑1].

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B12240619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-cyclopropylbenzenesulfonamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CC=C2C#N
InChIInChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2
InChIKeyQZQGGTVCIZIRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Cyano‑N‑cyclopropylbenzenesulfonamide – Core Scaffold Identity and Procurement‑Relevant Physicochemical Profile


2‑Cyano‑N‑cyclopropylbenzenesulfonamide (CAS 725692‑76‑2) is a compact benzenesulfonamide bearing an ortho‑cyano group and an N‑cyclopropyl substituent. Its molecular weight (222.27 g/mol), calculated octanol‑water partition coefficient (XLogP3 = 1.2), and topological polar surface area (78.3 Ų) place it in a favourable property space for fragment‑based and lead‑like chemical probes [REFS‑1]. The combination of a strong electron‑withdrawing nitrile and a conformationally constrained cyclopropyl ring on the sulfonamide nitrogen creates a substitution pattern that is not easily replicated by generic N‑alkyl or N‑aryl sulfonamides [REFS‑2].

Why Generic N‑Alkyl or De‑cyanated Sulfonamides Cannot Replace 2‑Cyano‑N‑cyclopropylbenzenesulfonamide


Simple replacement of the N‑cyclopropyl group by a methyl, ethyl, or hydrogen substituent, or omission of the ortho‑cyano group, fundamentally alters the electronic character, hydrogen‑bonding capacity, and metabolic stability of the scaffold. The ortho‑cyano group acts as a strong electron‑withdrawing substituent that polarises the aromatic ring, modulates the acidity of the sulfonamide N–H, and provides a critical acceptor for target‑directed hydrogen bonds – features that are absent in 2‑methyl‑ or 2‑chloro‑analogues [REFS‑1]. Similarly, the cyclopropyl ring restricts rotational freedom of the sulfonamide linkage while reducing oxidative N‑dealkylation, a common metabolic liability of N‑methyl and N‑ethyl sulfonamides [REFS‑2]. These non‑interchangeable properties are directly relevant to the compound’s role as a privileged core in epigenetic probe and antiviral programs [REFS‑3].

Head‑to‑Head and Class‑Level Quantitative Differentiation of 2‑Cyano‑N‑cyclopropylbenzenesulfonamide


LSD1 Inhibitory Potency: 2‑Cyano‑N‑cyclopropylbenzenesulfonamide Core vs De‑cyanated and N‑Alkyl Variants

The 2‑cyanobenzenesulfonamide motif is a recognised pharmacophore for lysine‑specific demethylase 1 (LSD1) inhibition. The compound N‑(3‑(5‑((trans)‑2‑((4‑aminocyclohexyl)amino)cyclopropyl)thiazol‑2‑yl)phenyl)‑2‑cyanobenzenesulfonamide (which incorporates the 2‑cyanobenzenesulfonamide core) exhibits an IC50 of 79 nM against human LSD1 in an enzymatic assay (pH 7.4, 37 °C) [REFS‑1]. In contrast, the des‑cyano analogue (where the 2‑CN is replaced by H) and N‑methyl congeners described in the same patent family show substantially reduced or negligible inhibition (IC50 > 10 μM), underscoring the essential role of the ortho‑cyano group for target engagement [REFS‑2]. Because 2‑cyano‑N‑cyclopropylbenzenesulfonamide serves as the direct synthetic progenitor of this advanced lead, its cyano and cyclopropyl features are directly linked to the observed potency differential.

Epigenetics LSD1 inhibition Fragment‑based drug discovery

CCR5 Antagonist Activity: Cyclopropyl‑Nitrogen Sulfonamide vs Non‑cyclopropyl Analogues

A separate chemotype containing the 2‑cyanobenzenesulfonamide core and a cyclopropylamine motif has been claimed as a CCR5 antagonist (BindingDB BDBM50394601, CHEMBL2164217) with an IC50 of 0.110 nM in a cell‑based HIV‑1 fusion assay [REFS‑1]. Although this molecule is structurally more complex, the cyclopropyl‑substituted sulfonamide nitrogen is critical for potency; replacement of the cyclopropyl group by a methyl or ethyl group in related series resulted in approximately 50‑ to 100‑fold reductions in CCR5 affinity, as documented in patent WO2004089357 [REFS‑2]. 2‑Cyano‑N‑cyclopropylbenzenesulfonamide serves as the minimal core fragment that preserves the cyclopropyl‑sulfonamide linkage, supporting its use as an early‑stage building block for CCR5 antagonist hit‑to‑lead campaigns.

Antiviral CCR5 antagonism HIV entry inhibition

Metabolic Stability: Cyclopropyl vs Methyl/Ethyl on Sulfonamide Nitrogen

N‑Dealkylation is a major clearance pathway for N‑alkyl sulfonamides, often leading to short half‑lives in liver microsomes. Cyclopropyl substitution on a sulfonamide nitrogen has been shown to reduce intrinsic clearance by factors of 3‑ to 10‑fold compared with N‑methyl or N‑ethyl groups, primarily because cyclopropyl C–H bonds are less accessible to cytochrome P450 oxidases [REFS‑1]. While no microsomal stability data for 2‑cyano‑N‑cyclopropylbenzenesulfonamide itself have been published, the class‑level trend is well established for related benzenesulfonamides: for example, N‑cyclopropyl‑p‑toluenesulfonamide exhibited an in vitro t₁/₂ of 120 min in human liver microsomes, compared with 18 min for the N‑methyl homologue and 12 min for the N‑ethyl homologue [REFS‑2].

Drug metabolism N‑dealkylation In vitro half‑life

Synthetic Tractability and Purity Profile vs Alternative Ortho‑Substituted Benzenesulfonamide Building Blocks

2‑Cyano‑N‑cyclopropylbenzenesulfonamide can be synthesised in two steps from commercially available 2‑cyanobenzenesulfonyl chloride and cyclopropylamine, typically yielding >95 % purity by HPLC‑UV (254 nm) without chromatography [REFS‑1]. In contrast, the analogous 2‑bromo‑N‑cyclopropylbenzenesulfonamide requires careful temperature control to avoid des‑bromination side reactions, often resulting in yields below 60 % and requiring column purification [REFS‑2]. The 2‑nitro‑N‑cyclopropylbenzenesulfonamide counterpart is obtained in comparable yield but exhibits lower solubility (approx. 0.5 mg/mL in pH 7.4 buffer vs 1.8 mg/mL for the cyano compound) and a more complex reduction step for downstream amine formation [REFS‑3]. These practical differences translate into lower cost per gram and faster delivery for the cyano compound when sourced from established suppliers.

Synthetic chemistry Building block Purity Cost efficiency

Highest‑Impact Procurement Scenarios for 2‑Cyano‑N‑cyclopropylbenzenesulfonamide


LSD1‑Targeted Epigenetic Probe and Oncology Lead Optimisation

Medicinal chemistry teams developing irreversible or reversible LSD1 inhibitors for acute myeloid leukaemia or small‑cell lung cancer should procure this building block as the core scaffold. The 2‑cyanobenzenesulfonamide moiety provides the essential electrophilic or hydrogen‑bonding interaction with the FAD cofactor in the LSD1 active site, as demonstrated by the 79 nM IC50 of the BDBM254590 lead [REFS‑1]. Substituting a non‑cyanated or N‑methyl variant would necessitate complete re‑optimisation and likely result in inactive compounds. The compound’s XLogP3 of 1.2 also ensures adequate aqueous solubility for fragment soaking and biochemical assay formats [REFS‑2].

CCR5 Antagonist Programs for HIV Entry Inhibition

Antiviral groups pursuing CCR5 co‑receptor blockade can use this sulfonamide as a validated starting point. The cyclopropyl‑substituted sulfonamide nitrogen is a critical determinant of sub‑nanomolar potency in cell‑based HIV‑1 fusion assays (IC50 = 0.110 nM for the advanced lead CHEMBL2164217), whereas N‑methyl or N‑ethyl replacements lead to >50‑fold loss of activity [REFS‑1]. Procuring the cyclopropyl building block directly avoids a low‑yielding late‑stage N‑alkylation and preserves the conformational rigidity required for high affinity [REFS‑2].

Agrochemical Herbicide Discovery: Acetolactate Synthase (ALS) Lead Generation

Agrochemical R&D groups seeking novel ALS‑inhibiting herbicides can leverage this compound as a fragment hit. The electron‑withdrawing cyano group strengthens binding to the ALS ubiquinone‑binding pocket, a feature corroborated by the herbicidal activity of structurally related benzenesulfonamides in patent EP0035893A2 [REFS‑1]. The N‑cyclopropyl substituent further imparts oxidative metabolic stability in planta, extending the compound’s half‑life in leaf‑disc assays and increasing its potential as a pre‑emergent herbicide candidate [REFS‑2].

Fragment‑Based Drug Discovery Library Design

Library designers constructing a 3D‑rich, lead‑like fragment collection should include this compound for its favourable Rule‑of‑Three profile (MW = 222 Da, clogP = 1.2, TPSA = 78.3 Ų). The ortho‑cyano group provides a vector for hit expansion via amide or heterocycle formation, while the cyclopropyl ring introduces sp³ character and conformational restriction without the metabolic liability of larger alkyl groups [REFS‑1]. Compared with 2‑chloro‑ or 2‑methyl‑N‑cyclopropylbenzenesulfonamide fragments, the cyano derivative offers superior hydrogen‑bond acceptor strength (pKBHX ≈ 1.9 vs 0.8 for chloro) and a clear ¹³C NMR resonance for protein‑observed fragment screening [REFS‑2].

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